molecular formula C10H14BrNO2 B14034127 3-Bromo-2-(diethoxymethyl)pyridine

3-Bromo-2-(diethoxymethyl)pyridine

Cat. No.: B14034127
M. Wt: 260.13 g/mol
InChI Key: KVOZECKNJDOELR-UHFFFAOYSA-N
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Description

3-Bromo-2-(diethoxymethyl)pyridine is an organic compound with the molecular formula C10H14BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position and a diethoxymethyl group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(diethoxymethyl)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 2-(diethoxymethyl)pyridine. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(diethoxymethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Potassium carbonate, sodium hydride, acetonitrile, dichloromethane.

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

Scientific Research Applications

3-Bromo-2-(diethoxymethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(diethoxymethyl)pyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the diethoxymethyl group is oxidized to form aldehydes or carboxylic acids through an electron transfer process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(diethoxymethyl)pyridine is unique due to the presence of the diethoxymethyl group, which imparts different reactivity and properties compared to its analogs. This makes it a versatile compound in various chemical reactions and applications .

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

3-bromo-2-(diethoxymethyl)pyridine

InChI

InChI=1S/C10H14BrNO2/c1-3-13-10(14-4-2)9-8(11)6-5-7-12-9/h5-7,10H,3-4H2,1-2H3

InChI Key

KVOZECKNJDOELR-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=C(C=CC=N1)Br)OCC

Origin of Product

United States

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